Cas no 1108-68-5 (Cinobufotalin)

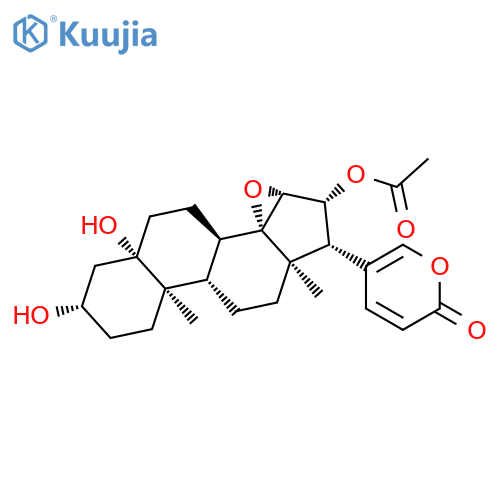

Cinobufotalin structure

商品名:Cinobufotalin

Cinobufotalin 化学的及び物理的性質

名前と識別子

-

- Cinobufotalin

- 14,15b-Epoxy-3b,5a,16b-trihydroxy-5b,20(22)-bufadienolide 16-acetate

- CINOBUFOTALIN(RG)

- 14,15-Epoxy-14H-cyclopenta[a]phenanthrene,bufa-20,22-dienolide deriv.

- 5beta-Hydroxycinobufagin

- cinobufatolin

- cinobufotalin venom toad

- Cinobufotlin

- Nsc90326

- Cinobufotalin std.

- 16β-Acetoxy-14,15β-epoxy-3β,5-dihydroxy-5β-bufa-20,22-dienolide

- 5β,20(22)-Bufadienolide-14,15β-epoxy-3β,5α,16β-triol 16-acetate

- 3β,5β-Dihydroxy-16β-acetoxy-14,15β-epoxy-5β-bufa-20,22-dienolide

- CS-3698

- 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate

- AMY40640

- (1R,2R,2aR,3aS,3bR,5aS,7S,9aR,9bS,11aR)-5a,7-dihydroxy-9a,11a-dimethyl-1-(2-oxo-2H-pyran-5-yl)hexadecahydronaphtho[1',2':6,7]indeno[1,7a-b]oxiren-2-yl acetate

- [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-

- (3.BETA.,5.BETA.,15.BETA.,16.BETA.)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE

- 14,15.BETA.-EPOXY-3.BETA.,5,16.BETA.-TRIHYDROXY-5.BETA.-BUFA-20,22-DIENOLIDE 16-ACETATE

- Q63409230

- L0QBZ37386

- SCHEMBL643121

- MFCD28396383

- DTXSID101026581

- UNII-L0QBZ37386

- CINOBUFOTALIN [MI]

- 1108-68-5

- AKOS030526073

- Cinobufagin metabolite m-2

- CHEMBL517341

- NSC-90326

- AS-77576

- CINOBUFOTALIN [WHO-DD]

- HY-N0880

- 5.beta.-Bufa-20, 14,15.beta.-epoxy-3.beta.,5,16.beta.-trihydroxy-, 16-acetate

- NSC 90326

- Bufa-20, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-

- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-

- Cinobufotalin, 98%, from animal extracts

- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-(9CI)

- (1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-DIHYDROXY-7,11-DIMETHYL-6-(6-OXOPYRAN-3-YL)-3-OXAPENTACYCLO[8.8.0.0(2),?.0(2),?.0(1)(1),(1)?]OCTADECAN-5-YL ACETATE

- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo[8.8.0.0,.0,.0,]octadecan-5-yl acetic acid

- Cinobufotalin?

- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo(8.8.0.0,.0,.0,)octadecan-5-yl acetic acid

- 5b,20(22)-Bufadienolide-14,15b-epoxy-3b,5a,16b-triol 16-Acetate

- 3beta,5beta-dihydroxy-16beta-acetoxy-14beta,15beta-epoxy-bufa-20,22-dienolide

- ((1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo(8.8.0.02,4.02,7.011,16)octadecan-5-yl) acetate

- 14,15BETA-EPOXY-3BETA,5,16BETA-TRIHYDROXY-5BETA-BUFA-20,22-DIENOLIDE 16-ACETATE

- (3BETA,5BETA,15BETA,16BETA)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE

- (3ss,5ss,15ss,16ss)-16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-bufa-20,22-dienolide

-

- MDL: MFCD28396383

- インチ: 1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16?,17-,18+,20?,21?,22?,23+,24+,25-,26+/m0/s1

- InChIKey: KBKUJJFDSHBPPA-PMULFBEUSA-N

- ほほえんだ: O1C2([H])C([H])(C([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]4([H])[C@@]5(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])[C@]5(C([H])([H])C([H])([H])[C@@]4([H])[C@]132)O[H])O[H])OC(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 458.230453g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 3

- どういたいしつりょう: 458.230453g/mol

- 単一同位体質量: 458.230453g/mol

- 水素結合トポロジー分子極性表面積: 106Ų

- 重原子数: 33

- 複雑さ: 972

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 458.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 259-262°

- ふってん: 627.3±55.0 °C at 760 mmHg

- フラッシュポイント: 210.7±25.0 °C

- 屈折率: 1.611

- PSA: 109.50000

- LogP: 2.91480

- ようかいせい: 未確定

- ひせんこうど: D20 +11°

Cinobufotalin セキュリティ情報

- シグナルワード:Danger

- 危害声明: H300-H310-H330

- 警告文: P260-P264-P280-P284-P302+P350-P310

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: R26/27/28

- セキュリティの説明: S22; S36/37/39; S45

- RTECS番号:EI2991000

-

危険物標識:

- 危険レベル:6.1(a)

- リスク用語:R26/27/28

- 危険レベル:6.1

- 包装等級:II

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 包装グループ:Ⅰ

Cinobufotalin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-2 mg |

Cinobufotalin |

1108-68-5 | 99.94% | 2mg |

¥543.00 | 2022-04-26 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2853-20mg |

Cinobufotalin |

1108-68-5 | ≥98% | 20mg |

¥2800元 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-25 mg |

Cinobufotalin |

1108-68-5 | 99.94% | 25mg |

¥2370.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-50 mg |

Cinobufotalin |

1108-68-5 | 99.94% | 50mg |

¥3555.00 | 2022-04-26 | |

| abcr | AB493814-100 mg |

Cinobufotalin; . |

1108-68-5 | 100MG |

€984.50 | 2023-07-10 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-100 mg |

Cinobufotalin |

1108-68-5 | 99.94% | 100MG |

¥5332.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032630-5mg |

Cinobufotalin |

1108-68-5 | 98% | 5mg |

¥1037 | 2024-05-26 | |

| TRC | C475503-10mg |

Cinobufotalin |

1108-68-5 | 10mg |

$ 178.00 | 2023-09-08 | ||

| TRC | C475503-25mg |

Cinobufotalin |

1108-68-5 | 25mg |

$356.00 | 2023-05-18 | ||

| ChemFaces | CFN90137-20mg |

Cinobufotalin |

1108-68-5 | >=98% | 20mg |

$338 | 2023-09-19 |

Cinobufotalin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1108-68-5)Cinobufotalin

注文番号:LE12343

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Cinobufotalin 関連文献

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1108-68-5)Cinobufotalin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1108-68-5)Cinobufotalin

清らかである:99%

はかる:10mg

価格 ($):188.0